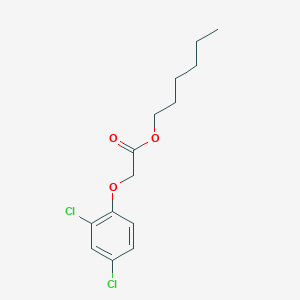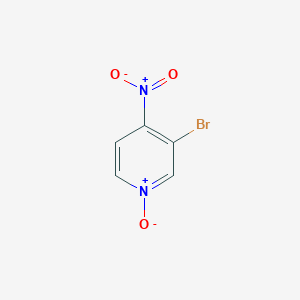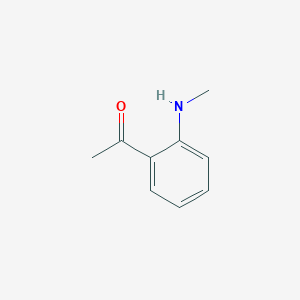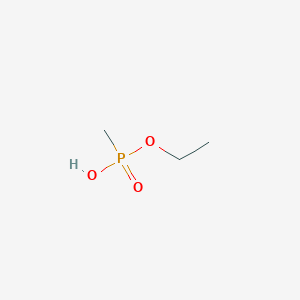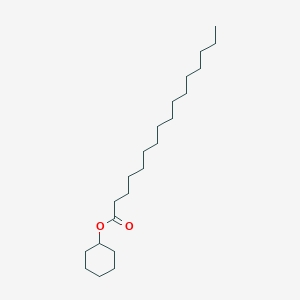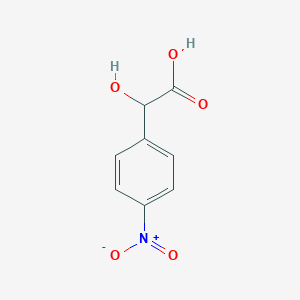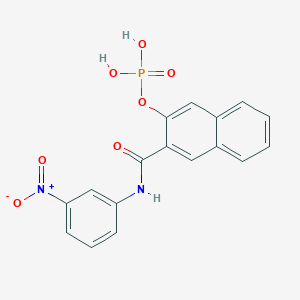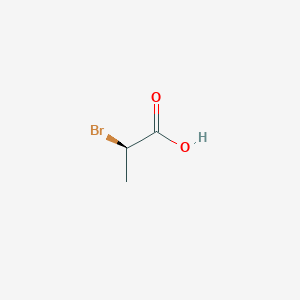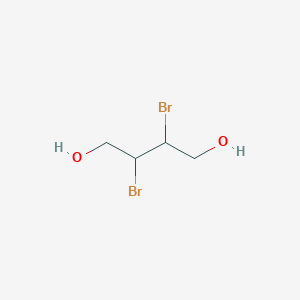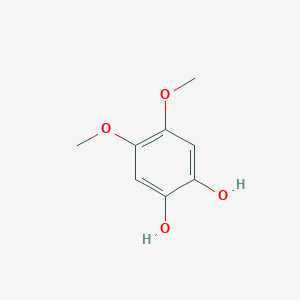
4,5-Dimethoxybenzene-1,2-diol
描述
4,5-Dimethoxybenzene-1,2-diol is an organic compound with the molecular formula C8H10O4 It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxybenzene-1,2-diol can be synthesized through several methods. One common approach involves the methylation of catechol (benzene-1,2-diol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete methylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4,5-Dimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 4,5-dimethoxy-1,2-benzoquinone.
Reduction: Formation of 4,5-dimethoxycyclohexane-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
4,5-Dimethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of similar phenolic compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-dimethoxybenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Catechol (benzene-1,2-diol): Lacks methoxy groups, making it more prone to oxidation.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position, leading to different reactivity.
Veratrole (1,2-dimethoxybenzene): Lacks hydroxyl groups, making it less reactive in oxidation reactions.
Uniqueness: 4,5-Dimethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
4,5-dimethoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYWQJACGNQHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550030 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-27-3 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EA-100C Red exert its anti-cancer effects on glioblastoma cells?
A1: EA-100C Red exhibits its anti-cancer activity by triggering a complex cascade of cellular events, primarily through the induction of endoplasmic reticulum (ER) stress. [] The compound upregulates key proteins involved in ER stress-mediated cell death, including CHOP (C/EBP homologous protein) and Beclin1. This activation subsequently leads to the stimulation of both apoptosis (programmed cell death) and autophagy (cellular self-degradation) pathways. EA-100C Red also activates caspases 3 and 9, crucial enzymes involved in apoptosis execution. Additionally, the compound modulates the JNK (c-Jun N-terminal kinase) and NF-kappaB pathways, both of which play significant roles in cellular stress responses and cell fate decisions.
Q2: Are there differences in EA-100C Red's effectiveness against different types of glioblastoma cells?
A2: Research indicates that EA-100C Red demonstrates varying degrees of anti-proliferative activity against different glioblastoma cell lines. In studies, EA-100C Red exhibited a more pronounced inhibitory effect on the growth of LN229 cells compared to U87MG cells. [] This suggests potential variations in cellular mechanisms or compound sensitivity among different glioblastoma subtypes. Further research is crucial to fully understand these differences and tailor treatment strategies accordingly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


